molecular formula C10H8BrNO2 B2916880 4-bromo-3-methyl-1H-indole-6-carboxylic acid CAS No. 1360890-98-7

4-bromo-3-methyl-1H-indole-6-carboxylic acid

Cat. No.: B2916880
CAS No.: 1360890-98-7
M. Wt: 254.083
InChI Key: UXKHPSZBWPIAIW-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-1H-indole-6-carboxylic acid ( 1360890-98-7) is a brominated indole derivative with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol . This chemical building block is of significant interest in medicinal chemistry research, particularly in the development of novel antibacterial agents . Indole-based compounds have been demonstrated to function as potent inhibitors of bacterial cystathionine γ-lyase (bCSE), a key enzyme responsible for hydrogen sulfide production in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . The suppression of bCSE activity has been shown to considerably enhance bacterial sensitivity to antibiotics, making bCSE inhibitors a promising class of antibiotic potentiators for addressing the challenge of bacterial antibiotic resistance . Related bromo-indole structural motifs have shown promising activity against resistant strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound features both a carboxylic acid handle and a bromine substituent, providing versatile sites for further synthetic modification through cross-coupling reactions or amide formation, enabling structure-activity relationship studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate personal protective equipment in a well-ventilated area, referring to the material safety data sheet for detailed handling and storage information .

Properties

IUPAC Name

4-bromo-3-methyl-1H-indole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-5-4-12-8-3-6(10(13)14)2-7(11)9(5)8/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKHPSZBWPIAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=CC(=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-methyl-1H-indole-6-carboxylic acid typically involves the bromination of 3-methylindole followed by carboxylation. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 4-position of 3-methylindole. The resulting 4-bromo-3-methylindole is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-bromo-3-methyl-1H-indole-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine and carboxylic acid groups play crucial roles in binding to these targets, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Structural Comparison

The positions of substituents (bromine, methyl, and carboxylic acid groups) significantly influence physicochemical properties and reactivity. Key structural analogs include:

Compound Name Substituents Molecular Formula CAS Number Key Structural Features
4-Bromo-3-methyl-1H-indole-6-carboxylic acid Br (4), CH₃ (3), COOH (6) C₁₀H₈BrNO₂ Not reported Bromine and methyl groups at positions 4 and 3; carboxylic acid at position 5.
6-Bromo-1H-indole-3-carboxylic acid Br (6), COOH (3) C₉H₆BrNO₂ 101774-27-0 Bromine at position 6 and carboxylic acid at position 3; forms hydrogen-bonded dimers .
4-Bromo-1-methyl-1H-indole-3-carboxylic acid Br (4), CH₃ (1), COOH (3) C₁₀H₈BrNO₂ 684249-04-5 Methyl group at position 1 alters steric effects and electronic distribution.
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (7), CH₃ (3), COOH (2) C₁₀H₈ClNO₂ 16381-48-9 Chlorine substitution at position 7; distinct hydrogen-bonding behavior.

Physicochemical Properties

  • Molecular Weight and Solubility: 6-Bromo-1H-indole-3-carboxylic acid has a molecular weight of 240.05 g/mol , while this compound (C₁₀H₈BrNO₂) likely has a higher molecular weight (~268–270 g/mol). Methyl groups (e.g., at position 3) enhance lipophilicity compared to non-methylated analogs.
  • Crystallography: 6-Bromo-1H-indole-3-carboxylic acid crystallizes in monoclinic P2₁/n space group with layers stabilized by O–H⋯O and N–H⋯O hydrogen bonds .

Biological Activity

4-Bromo-3-methyl-1H-indole-6-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies. The compound's structure suggests it may interact with various biological targets, including enzymes and receptors involved in disease processes.

Chemical Structure

The chemical structure of this compound is depicted as follows:

C10H8BrNO2\text{C}_{10}\text{H}_{8}\text{Br}\text{N}\text{O}_2

This structure includes a bromine atom at the 4-position, a methyl group at the 3-position, and a carboxylic acid functional group at the 6-position of the indole ring.

Biological Activity Overview

Research indicates that indole derivatives, including this compound, exhibit diverse biological activities such as:

  • Antiviral Activity : Indole derivatives have been explored for their potential as HIV integrase inhibitors. For instance, modifications to the indole core have shown enhanced inhibitory effects against HIV-1 integrase, with some derivatives achieving IC50 values as low as 0.13 μM .
  • Antimicrobial Properties : Indoles are known for their antimicrobial activity against various pathogens. Compounds derived from indoles have been reported to enhance antibiotic effects on resistant bacterial strains .
  • Anticancer Effects : Indole derivatives have demonstrated cytotoxicity against several cancer cell lines. For example, methyl 1H-indole-3-carboxylate has shown significant cytotoxic effects against human cancer cells .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain kinases or other enzymes involved in cellular signaling pathways that promote cancer cell proliferation or viral replication.
  • Binding Interactions : The indole ring can engage in π-π stacking interactions with nucleic acids or proteins, facilitating its role in inhibiting viral integrase or enhancing antimicrobial effects .

Case Studies

Several studies have highlighted the biological activity of indole derivatives similar to this compound:

  • HIV Integrase Inhibition : A study demonstrated that structural modifications to indole derivatives significantly improved their efficacy as HIV integrase inhibitors. Compounds with specific substitutions showed IC50 values ranging from 0.13 μM to 32.37 μM, indicating strong antiviral potential .
  • Antimicrobial Enhancement : Research involving indole-based inhibitors has shown that these compounds can potentiate the effects of existing antibiotics against resistant bacterial strains. This suggests a promising avenue for developing new antimicrobial therapies .
  • Cytotoxicity Against Cancer Cells : Various indole derivatives have been tested for their cytotoxic effects on cancer cell lines such as HT-29 and A549. Some compounds exhibited significant inhibitory concentrations (IC50 values), demonstrating their potential as anticancer agents .

Data Table: Biological Activities of Indole Derivatives

Compound NameActivity TypeTarget/PathwayIC50 Value (μM)
This compoundAntiviralHIV IntegraseTBD
Indole derivative (e.g., compound 20a)AntiviralHIV Integrase0.13
Methyl 1H-indole-3-carboxylateCytotoxicityVarious cancer cell linesTBD
Indole-based antibiotic potentiatorsAntimicrobialResistant bacterial strainsTBD

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for characterizing 4-bromo-3-methyl-1H-indole-6-carboxylic acid, and how should data interpretation proceed?

  • Methodological Answer : Utilize NMR (¹H/¹³C) to confirm substitution patterns (e.g., bromine and methyl group positions), IR spectroscopy to identify carboxylic acid O–H stretches (~2500–3300 cm⁻¹), and mass spectrometry (HRMS) to verify molecular weight and isotopic patterns (Br contributes a 1:1 M/M+2 peak). Cross-validate with elemental analysis for purity. For example, similar indole derivatives in employed HRMS and NMR for structural confirmation .

Q. What solvent systems are effective for recrystallizing this compound to achieve high purity?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) or ethanol/water mixtures are often optimal. Slow evaporation at room temperature promotes crystal growth. For analogous brominated indoles, ethanol/water mixtures yielded well-defined crystals suitable for X-ray studies .

Q. How can researchers validate the purity of synthesized this compound?

  • Methodological Answer : Combine HPLC (reverse-phase C18 column, UV detection at ~254 nm) with melting point analysis (expected sharp range ±2°C). Consistency between experimental and theoretical mass spectrometry data further confirms purity. highlights ≥95% purity standards for similar compounds using HPLC .

Advanced Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise in data interpretation?

  • Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to solve crystal structures. Challenges include addressing disorder (common with bromine atoms) and twinning . Hydrogen bonding networks (e.g., O–H⋯O and N–H⋯O interactions) stabilize crystal packing, as observed in 6-bromoindole-3-carboxylic acid . For data collection, ensure high-resolution (<1.0 Å) to resolve bromine electron density.

Q. What synthetic strategies optimize yield while minimizing byproducts in this compound synthesis?

  • Methodological Answer :

  • Step 1 : Start with 3-methyl-1H-indole-6-carboxylic acid. Introduce bromine via electrophilic substitution (e.g., NBS in DMF at 0°C).
  • Step 2 : Optimize reaction time and temperature to avoid over-bromination.
  • Step 3 : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. achieved 33% yield for a related brominated indole via controlled bromination and purification .

Q. How do substituents (e.g., bromine, methyl) influence hydrogen bonding and crystal packing in this compound?

  • Methodological Answer : Bromine’s electronegativity strengthens intermolecular interactions (e.g., halogen bonding), while the methyl group introduces steric hindrance, potentially disrupting planar stacking. In 6-bromoindole-3-carboxylic acid, O–H⋯O hydrogen bonds form inversion dimers, and N–H⋯O bonds extend these into layers . Computational tools (e.g., Mercury CSD) can model packing effects.

Q. How should researchers reconcile conflicting biological activity data for this compound derivatives across assay systems?

  • Methodological Answer :

  • Control experiments : Verify compound stability (e.g., pH, temperature) and solubility (use DMSO stock solutions with <1% v/v in assays).
  • Assay specificity : Test against off-target proteins (e.g., kinases, GPCRs) to rule out nonspecific binding.
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replace bromine with chlorine) to identify critical functional groups. optimized indole derivatives for AMPK activation through iterative SAR studies .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. Brominated indoles often carry hazards (e.g., H302: harmful if swallowed; H315: skin irritation), as noted for 6-bromo-1H-indazole-4-carboxylic acid in . Store at room temperature in sealed containers .

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